molecular formula C10H10N2O B2598483 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one CAS No. 1936337-16-4

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one

Katalognummer: B2598483
CAS-Nummer: 1936337-16-4
Molekulargewicht: 174.203
InChI-Schlüssel: ACMACVLGQJRPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride (CAS 2768327-65-5) is a high-purity synthetic chemical of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,2-dihydroisoquinolin-1-one core structure, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules. Compounds within this structural class have been identified as potent, selective, and orally active non-peptide dipeptidyl peptidase IV (DPP-4) inhibitors . The DPP-4 enzyme is a primary target for the treatment of type 2 diabetes, and inhibitors function by preventing the inactivation of glucagon-like peptide-1 (GLP-1), thereby improving blood glucose control . The 4-(aminomethyl) substitution on the dihydroisoquinolone core makes it a valuable intermediate for the synthesis and optimization of drug candidates targeting this enzyme. The molecule is supplied as its hydrochloride salt to enhance stability and solubility. This product is intended for use as a pharmaceutical intermediate, fine chemical, and reagent in synthetic organic chemistry, medicinal chemistry, and biotechnology applications . It is analyzed by advanced techniques including LCMS, HPLC, NMR, and elemental analysis to ensure >99% purity and identity confirmation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(aminomethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMACVLGQJRPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of homophthalic anhydride with amines under specific conditions. One common method includes the use of homophthalic anhydride and an appropriate amine, followed by cyclization to form the isoquinolinone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinones, fully reduced isoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one has been investigated for its potential as:

  • Anticancer Agent : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation. For instance, derivatives have shown cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.
  • Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism often involves disrupting cell wall synthesis or inhibiting nucleic acid synthesis.
Compound MIC (µg/mL) Bacterial Strain
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli

Neuropharmacology

The compound has also been explored for its neuroprotective properties:

  • Alzheimer's Disease : Molecular docking studies suggest that 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one has a strong binding affinity to acetylcholinesterase (AChE), indicating potential for treating neurodegenerative diseases.
Biological Activity Assay Type Result (IC50)
AChE InhibitionEnzyme Inhibition Assay20 µM

Antiviral Applications

Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes or host cell pathways critical for viral life cycles. For example, it has shown effectiveness against viruses like Zika virus, where it significantly reduced viral load in infected cell cultures.

Treatment Viral Load Reduction (%)
Control0
Compound75

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various derivatives of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one, one analog exhibited selective cytotoxicity towards lung cancer cells with an IC50 value of 18 µM. This highlights the potential for structural modifications to enhance therapeutic efficacy.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of similar compounds on AChE activity. The results indicated that these compounds could significantly inhibit AChE activity in vitro, suggesting their potential use in treating Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Type

The 4-position substitution distinguishes 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one from other isoquinolinone derivatives. Key analogs include:

  • 4-Aminoisoquinolin-1(2H)-one (CAS 78886-53-0): Substituted with a primary amino (-NH2) group at the 4-position (C9H8N2O, MW 160.17) .
  • 4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0): Features a nitro (-NO2) group at the 4-position (C9H6N2O3, MW 190.16) .
  • 7-Amino-4-bromoisoquinolin-1(2H)-one (CAS 1033434-55-7): Contains amino (-NH2) and bromo (-Br) groups at the 7- and 4-positions, respectively (C9H7BrN2O, MW 255.07) .

Key Differences :

  • Electron-withdrawing groups (e.g., -NO2 in 4-nitro derivatives) reduce electron density on the ring, whereas electron-donating groups (e.g., -NH2, -CH2NH2) increase reactivity at adjacent positions .

Physicochemical Properties

  • Melting Points: Derivatives like 2-octyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I3 in ) are reported as white powders with melting points >200°C, suggesting that bulky substituents increase crystallinity .
  • Solubility: The aminomethyl group may improve water solubility compared to nitro- or bromo-substituted analogs due to its hydrophilic nature .

Data Table: Comparative Overview

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one 4-aminomethyl C10H11N2O* ~175.21* High purity (95%)
4-Aminoisoquinolin-1(2H)-one 4-amino C9H8N2O 160.17 Potential CNS activity
4-Nitroisoquinolin-1(2H)-one 4-nitro C9H6N2O3 190.16 Electron-deficient core
7-Amino-4-bromoisoquinolin-1(2H)-one 7-amino, 4-bromo C9H7BrN2O 255.07 Halogenated bioactive analog

*Inferred values based on structural analogs.

Biologische Aktivität

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C10H12N2O
  • CAS Number: 1936337-16-4

Anticancer Properties

Research has indicated that compounds structurally related to 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study:
A study on related compounds demonstrated that they could induce G2/M phase cell cycle arrest in A549 lung cancer cells, leading to increased apoptosis rates. The mechanism involved the modulation of apoptosis-related genes and proteins, suggesting a pathway for therapeutic application against lung cancer .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological effects. It has been suggested that isoquinoline derivatives can act as allosteric modulators of dopamine receptors, potentially offering therapeutic benefits in treating neurological disorders.

Research Findings:
In vitro studies have shown that similar compounds can enhance dopamine receptor activity without the adverse effects typically associated with direct agonists. This suggests a promising avenue for the development of new treatments for conditions such as Parkinson's disease .

The biological activity of 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one is believed to stem from its interaction with various molecular targets:

  • Dopamine Receptors: Modulation of D1 receptors leading to enhanced signaling pathways.
  • Apoptosis Pathways: Induction of apoptotic pathways through the regulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AnticancerInduces apoptosisCell cycle arrest and gene modulation
NeuropharmacologicalEnhances dopamine receptor activityAllosteric modulation
AntimicrobialInhibits bacterial growthDisruption of bacterial cell functions

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of dihydroisoquinolinone derivatives typically involves multicomponent reactions (e.g., Ugi or Pictet-Spengler reactions) followed by cyclization. For example, modifications to substituents (e.g., alkyl chains or aromatic groups) can influence reaction efficiency. Optimization may involve varying solvents (e.g., dichloromethane or ethanol), temperature (20–80°C), and catalysts (e.g., Lewis acids). NMR and HRMS are critical for verifying purity and structural integrity . Design of Experiments (DoE) can systematically identify optimal conditions by testing variables like molar ratios and reaction time .

Q. How can structural characterization of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one derivatives be performed to confirm regioselectivity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential. For instance, 1H^{1}\text{H} NMR can resolve aromatic proton splitting patterns (e.g., para vs. meta substitution), while 13C^{13}\text{C} NMR distinguishes carbonyl (C=O) and amine (NH2_2) groups. X-ray crystallography is recommended for absolute configuration determination in chiral derivatives. Cross-referencing with databases like PubChem ensures consistency in spectral assignments .

Q. What solubility and stability challenges are associated with 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one in aqueous buffers?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO or acetonitrile) or pH adjustment (e.g., buffered solutions at pH 4–7). Stability studies under oxidative or thermal stress (e.g., 40°C for 48 hours) should use HPLC to monitor degradation products. For example, amide hydrolysis or oxidation of the aminomethyl group may occur, requiring protective strategies like tert-butoxycarbonyl (Boc) groups during synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce enantioselectivity. For example, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) has been used to separate diastereomers of structurally related isoquinolinones. Enantiomeric excess (ee) should be quantified via chiral HPLC or polarimetry, with computational docking studies (e.g., AutoDock Vina) predicting binding affinities to chiral receptors .

Q. What computational methods are suitable for predicting the bioactivity of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one derivatives against neurological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (e.g., HOMO-LUMO gaps) influencing acetylcholinesterase inhibition. Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-protein binding stability. Machine learning models trained on IC50_{50} datasets from analogous compounds (e.g., donepezil derivatives) can prioritize synthetic targets .

Q. How do structural modifications (e.g., alkyl chain length or aromatic substitution) impact the anti-inflammatory activity of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs with systematic substitutions (e.g., varying alkyl chains from C4 to C16) and testing in vitro assays (e.g., COX-2 inhibition). Data contradictions (e.g., increased lipophilicity improving membrane permeability but reducing solubility) should be resolved using multivariate analysis (e.g., PCA) to isolate dominant factors .

Q. What strategies resolve discrepancies in reported biological activity data for dihydroisoquinolinone derivatives?

  • Methodological Answer : Meta-analyses of published datasets should standardize assay conditions (e.g., cell line, incubation time). For example, conflicting IC50_{50} values for acetylcholinesterase inhibition may arise from variations in enzyme source (human vs. electric eel) or substrate concentration. Cross-validation with orthogonal assays (e.g., Ellman’s method vs. fluorometric assays) is critical .

Methodological Resources

  • Experimental Design : Utilize factorial design (e.g., 2k^k factorial) to test multiple variables (e.g., temperature, pH, catalyst loading) with minimal experiments .
  • Data Analysis : Apply ANOVA or Response Surface Methodology (RSM) to model nonlinear relationships between variables and outcomes .
  • Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry (Gaussian) and cheminformatics (RDKit) for reaction optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.